Bienvenue dans la boutique en ligne BenchChem!

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol

Entecavir impurity profiling Chiral reference standard Diastereomer separation

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol (CAS 325480-40-8) is a single-enantiomer chiral cyclopentenol derivative containing a benzyloxymethyl substituent at the 2-position and a hydroxyl group at the 1-position on a cyclopent-3-ene scaffold. This compound belongs to the class of benzyloxymethylcyclopentenol chiral building blocks widely used in the synthesis of carbocyclic nucleoside analogs, including the potent anti-hepatitis B virus agent entecavir (BMS-200475).

Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
CAS No. 325480-40-8
Cat. No. B044970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol
CAS325480-40-8
Synonyms(1R,2R)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol
Molecular FormulaC13H16O2
Molecular Weight204.26 g/mol
Structural Identifiers
SMILESC1C=CC(C1O)COCC2=CC=CC=C2
InChIInChI=1S/C13H16O2/c14-13-8-4-7-12(13)10-15-9-11-5-2-1-3-6-11/h1-7,12-14H,8-10H2/t12-,13-/m1/s1
InChIKeyWACMQXMZXZTKIV-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol (CAS 325480-40-8): Chiral Cyclopentenol Building Block for Antiviral Nucleoside Synthesis and Impurity Reference Standards


(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol (CAS 325480-40-8) is a single-enantiomer chiral cyclopentenol derivative containing a benzyloxymethyl substituent at the 2-position and a hydroxyl group at the 1-position on a cyclopent-3-ene scaffold [1]. This compound belongs to the class of benzyloxymethylcyclopentenol chiral building blocks widely used in the synthesis of carbocyclic nucleoside analogs, including the potent anti-hepatitis B virus agent entecavir (BMS-200475) [2]. In the context of entecavir manufacture, this specific (1R,2R) stereoisomer is cataloged as Entecavir Impurity 22 / Entecavir Impurity 145 and is used as a reference standard for analytical method validation, quality control, and regulatory submissions [3].

Why Generic Substitution Fails for (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol: Stereochemical Identity Determines Functional Utility in Synthesis and Analysis


The cyclopent-3-enol scaffold bearing a benzyloxymethyl substituent exists as four distinct stereoisomers: (1R,2R), (1R,2S), (1S,2R), and (1S,2S). Among these, the (1S,2R) and (1R,2S) enantiomers serve as the key synthetic intermediates for entecavir and other carbocyclic nucleosides, while the (1R,2R) isomer is explicitly an undesired stereoisomer in entecavir manufacturing and is consequently designated as Entecavir Impurity 22 . Substituting the (1R,2R) enantiomer for the (1S,2R) or (1R,2S) intermediate would lead to a failed synthetic sequence culminating in an inactive diastereomer of entecavir, as demonstrated by Pei et al. (2023), who reported that different starting enantiomers yield distinct entecavir stereoisomers with 17–20% overall yields . Conversely, impurity profiling and analytical method validation specifically require the (1R,2R) stereoisomer as a reference standard, and substitution with any other enantiomer or racemic mixture would generate inaccurate calibration curves and invalidate regulatory filings .

Quantitative Differentiation Evidence for (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Relative to Closest Analogs and In-Class Candidates


Stereochemical Identity as Entecavir Impurity: Exclusive Use as a Reference Standard for Diastereomeric Impurity Profiling

The (1R,2R) enantiomer is specifically cataloged and supplied as Entecavir Impurity 22 / Impurity 145 (CAS 325480-40-8), whereas the desired synthetic intermediates are the (1S,2R) enantiomer (CAS 110567-21-0) and the (1R,2S) enantiomer (CAS 188399-48-6) [1]. This differential cataloging is not arbitrary: in entecavir manufacturing, the (1R,2R) isomer is a process-related diastereomeric impurity that must be chromatographically resolved and quantified. Regulatory guidelines (ICH Q3A/Q3B) require that any single impurity exceeding 0.1% be identified and controlled, and the (1R,2R) compound serves as the authentic reference standard for HPLC method development, system suitability testing, and batch release [2].

Entecavir impurity profiling Chiral reference standard Diastereomer separation Pharmaceutical quality control

Enantiomeric Purity Benchmark: >98% ee Achieved via Enzyme-Catalyzed Kinetic Resolution for Monofunctional Cyclopentenol Building Blocks

Mahler et al. (2012) developed an enzyme-catalyzed kinetic resolution approach that provides (S)- and (R)-3-(benzyloxy-methyl)cyclopent-3-enol with high optical purity (>98% ee) [1]. The key advantage of this procedure is that the resolution is performed on enantiomers containing only one stereogenic center, enabling chemical interconversion between enantiomers [1]. This contrasts with earlier approaches that required resolution of diastereomeric intermediates bearing multiple stereocenters. The racemic substrate, 3-(benzyloxymethyl)-cyclopent-3-enol, was obtained in 59% overall yield from cyclopentadiene, and the subsequent enzymatic resolution delivered both enantiomers in enantiomerically pure form [1].

Enzymatic kinetic resolution Enantiomeric excess Chiral building block Carbocyclic nucleoside synthesis

Downstream Bioactivity: Carbocyclic Deoxyguanosine Analog Derived from This Building Block Exhibits Potent and Selective Anti-HBV Activity (EC50 = 3 nM)

(1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol is described by multiple vendors as a reactant used in the preparation of carbocyclic deoxyguanosine analogs with potent and selective anti-hepatitis B virus activity . The ultimate drug substance accessible from this building block class, entecavir (BMS-200475), demonstrates an EC50 of 3 nM against HBV in HepG2.2.15 cells, with a selectivity index of approximately 10,000-fold relative to cytotoxicity (CC50 ≈ 30 μM) . While the (1R,2R) enantiomer itself leads to an entecavir diastereomer rather than the active drug, authentic samples of this impurity are indispensable for establishing that the active pharmaceutical ingredient is free from diastereomeric contamination.

Anti-HBV activity Carbocyclic nucleoside Entecavir HepG2.2.15 assay

Commercial Availability with ≥98% Purity Specification: Differentiated from Racemic (1R,2R)-rel- Mixture (CAS 648414-57-7)

Commercially, (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol (CAS 325480-40-8) is supplied as a single enantiomer with a purity specification of ≥98% (HPLC) and is described as a pale yellow oil [1]. This is distinct from the racemic or relative-configuration mixture designated as (1R,2R)-rel- (CAS 648414-57-7), which is a cis-2-((benzyloxy)methyl)cyclopent-3-enol containing both (1R,2R) and (1S,2S) enantiomers . The single-enantiomer product is essential for applications requiring defined stereochemistry, whereas the rel- mixture cannot be used for enantioselective synthesis or as a chirally pure impurity reference standard.

Chiral purity Single enantiomer procurement Racemic mixture differentiation Quality specification

High-Impact Application Scenarios for (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol Based on Verified Differentiation Evidence


Entecavir Diastereomeric Impurity Reference Standard for ANDA/DMF Regulatory Submissions

Pharmaceutical quality control laboratories require authentic (1R,2R)-2-((benzyloxy)methyl)cyclopent-3-enol as Entecavir Impurity 22 to validate HPLC methods for the separation and quantification of diastereomeric impurities in entecavir drug substance and drug product. The compound is used for system suitability testing, relative response factor determination, and linearity studies to demonstrate that the analytical method resolves the active entecavir peak from the (1R,2R)-derived impurity peak with a resolution factor >1.5, as required by pharmacopeial monographs . This compound must be procured as the single (1R,2R) enantiomer (CAS 325480-40-8, ≥98% purity) rather than the racemic mixture (CAS 648414-57-7) to ensure accurate quantification of the impurity at levels as low as 0.05% relative to the active pharmaceutical ingredient [1].

Stereochemical Reference for Chiral HPLC Method Development and Validation in Carbocyclic Nucleoside Analysis

Analytical development scientists utilize (1R,2R)-2-((benzyloxy)methyl)cyclopent-3-enol as a chiral reference standard to develop and validate enantioselective HPLC or SFC methods capable of resolving all four stereoisomers of the benzyloxymethylcyclopentenol scaffold . The demonstrated accessibility of this compound class with >98% ee via enzymatic kinetic resolution (Mahler et al., 2012) establishes a benchmark for chiral purity that must be verified by the analytical method [1]. The (1R,2R) isomer serves as one of four critical system suitability markers, and its retention time relative to the (1S,2R), (1R,2S), and (1S,2S) isomers is used to calculate resolution factors and separation selectivity (α) for method qualification.

Synthesis of Carbocyclic D-Nucleoside Analogues for Antiviral Screening Using the (R)-Configured Building Block Series

Medicinal chemistry groups synthesizing carbocyclic D-nucleoside analogues can employ the (R)-configured cyclopentenol building block series for the stereoselective construction of nucleoside scaffolds . The enzymatic kinetic resolution procedure of Mahler et al. (2012) provides the (R)-3-(benzyloxy-methyl)cyclopent-3-enol with >98% ee, which can be chemically interconverted to the corresponding (S)-enantiomer, enabling access to both D- and L-carbocyclic nucleoside series from a single resolution step [1]. When used as a Mitsunobu coupling partner with protected nucleobases, the enantiomerically pure cyclopentenol delivers 1′,2′-cis-disubstituted carbocyclic nucleoside analogues of the dideoxy (dd), dideoxydidehydro (d4), and ribo series .

Process Development and Scale-Up: Tracking Diastereomeric Impurity Formation During Entecavir Manufacturing

Process chemists developing or optimizing entecavir synthetic routes require (1R,2R)-2-((benzyloxy)methyl)cyclopent-3-enol as an authentic marker to monitor diastereomeric impurity formation at each synthetic step . The stereoselective total synthesis of entecavir stereoisomers (Pei et al., 2023) demonstrated that starting from different benzyloxymethylcyclopentenol enantiomers yields distinct entecavir stereoisomers with 17–20% overall yields, underscoring the need to track and control the stereochemical integrity of intermediates throughout the synthesis [1]. The (1R,2R) compound serves as a spiking standard to validate that each intermediate purification step effectively rejects the undesired diastereomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-2-((Benzyloxy)methyl)cyclopent-3-enol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.